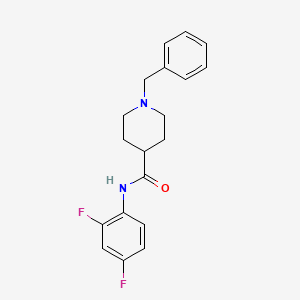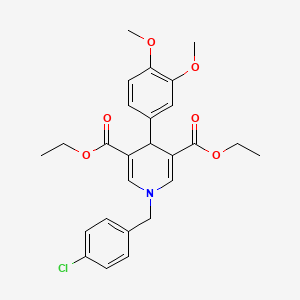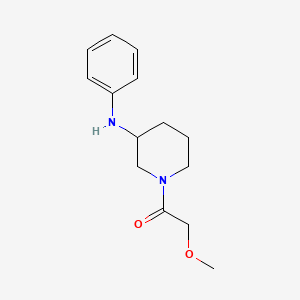![molecular formula C19H22ClN3O2 B6051524 2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6051524.png)
2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CL-316,243 and has been studied for its potential therapeutic applications in various fields.
Mécanisme D'action
The mechanism of action of CL-316,243 involves the activation of β3-adrenergic receptors, which are primarily expressed in adipose tissue. Activation of these receptors leads to the activation of adenylate cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A, which in turn leads to the activation of lipolysis and thermogenesis.
Biochemical and Physiological Effects:
CL-316,243 has been shown to have several biochemical and physiological effects, including increased energy expenditure, reduced adiposity, improved glucose tolerance, and reduced inflammation. The compound has also been shown to improve lipid metabolism and reduce the risk of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CL-316,243 is its high selectivity for β3-adrenergic receptors, which reduces the risk of off-target effects. The compound is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of CL-316,243 is its short half-life, which limits its therapeutic potential.
Orientations Futures
There are several future directions for research on CL-316,243, including the development of more stable analogs with longer half-lives, the investigation of its potential therapeutic applications in humans, and the exploration of its potential anti-inflammatory and anti-atherosclerotic effects. The compound may also have potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome.
Conclusion:
In conclusion, CL-316,243 is a promising compound that has been extensively studied for its potential therapeutic applications in various fields. Its mechanism of action involves the activation of β3-adrenergic receptors, which leads to increased energy expenditure and reduced adiposity. While the compound has several advantages for lab experiments, its short half-life limits its therapeutic potential. Further research is needed to explore its potential therapeutic applications in humans and to develop more stable analogs with longer half-lives.
Méthodes De Synthèse
The synthesis of CL-316,243 involves several steps, including the reaction of 3-methoxyphenol with paraformaldehyde, followed by the reaction of the resulting product with 4-chlorobenzylpiperazine. The final step involves the reaction of the intermediate product with formaldehyde to yield CL-316,243. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
CL-316,243 has been extensively studied for its potential therapeutic applications in various fields, including obesity, diabetes, and cardiovascular diseases. It is a selective β3-adrenergic receptor agonist that has been shown to increase energy expenditure and reduce adiposity in animal models. The compound has also been studied for its potential anti-inflammatory and anti-atherosclerotic effects.
Propriétés
IUPAC Name |
2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-4-2-3-16(19(18)24)13-21-23-11-9-22(10-12-23)14-15-5-7-17(20)8-6-15/h2-8,13,24H,9-12,14H2,1H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIQDRDQACXVOQ-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxy-2-methylphenyl)-3-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6051454.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6051459.png)


![2-(1-(2,2-dimethylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051491.png)
![ethyl 5-ethyl-2-[(2-iodobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6051505.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051510.png)
![9-(4-methylphenyl)-8-[(3-pyridinylmethyl)thio]-1,9-dihydro-6H-purin-6-one](/img/structure/B6051514.png)
![6-methyl-4-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6051522.png)
![5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6051533.png)
![2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6051538.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B6051544.png)
